molecular formula C10H11BrN2 B1283661 6-Bromo-3-ethyl-1-methylindazole CAS No. 215815-09-1

6-Bromo-3-ethyl-1-methylindazole

Cat. No.: B1283661
CAS No.: 215815-09-1
M. Wt: 239.11 g/mol
InChI Key: YEMQBIFFMIZONT-UHFFFAOYSA-N
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Description

6-Bromo-3-ethyl-1-methylindazole is a heterocyclic compound with the molecular formula C10H11BrN2. It features a bromine atom attached to the 6th carbon of the indazole ring, an ethyl group at the 3rd position, and a methyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethyl-1-methylindazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethyl-1-methylindazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-ethyl-1-methylindazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indazole derivative .

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethyl-1-methylindazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

  • 6-Bromo-1-methylindazole
  • 3-Ethyl-1-methylindazole
  • 6-Bromo-3-methylindazole

Comparison: 6-Bromo-3-ethyl-1-methylindazole is unique due to the specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to 6-Bromo-1-methylindazole, the presence of the ethyl group at the 3rd position enhances its lipophilicity and potentially its biological activity. Similarly, the bromine substitution at the 6th position differentiates it from 3-Ethyl-1-methylindazole, affecting its reactivity and interaction with molecular targets .

Properties

IUPAC Name

6-bromo-3-ethyl-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-3-9-8-5-4-7(11)6-10(8)13(2)12-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMQBIFFMIZONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572790
Record name 6-Bromo-3-ethyl-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215815-09-1
Record name 6-Bromo-3-ethyl-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215815-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-ethyl-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methanesulfonic acid 5-bromo-2-propionyl-phenyl ester (2.00 g, 6.51 mmol) was combined with methylhydrazine (0.69 mL, 13 mmol) and ammonium acetate (1.30 g, 16.9 mmol) in xylenes (12 mL). The reaction mixture was heated to 135° C. for 18 hours using a Dean Stark apparatus. The reaction was cooled to room temperature, diluted with dichloromethane (50 mL), and washed with water (50 mL) and 1N aqueous hydrochloric acid (50 mL). The organic extracts were dried over magnesium sulfate and concentrated. The crude product was purified by chromatography on silica gel eluting with 4:1 hexanes/ethyl acetate to yield 1.20 g of 6-bromo-1-methyl-3ethyl-1H-indazole (75% yield). 1H NMR (400 MHz, CDCl3) δ 1.35 (t, 3, J=7.7), 2.94 (q, 2, J=7.7), 3.95 (s, 3), 7.18 (dd, 1, J=8.5, 1.5), 7.50 (d, J=0.8), 7.52 (dd, 1, J=8.5, 0.6). 13C NMR (100 MHz, CDCl3) δ 13.66, 20.29, 35.21, 111.82, 120.61, 121.35, 121.60, 123.05, 141.68, 147.08. IR 2970, 2935, 1609, 1506, 1458, 1223, 1047, 819, 805 cm-1. Analysis calculated for C10H11BrN2 : C, 50.23; H, 4.64; N, 11.72. Found: C, 50.14; H, 4.57; N, 11.46.
Quantity
2 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
xylenes
Quantity
12 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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